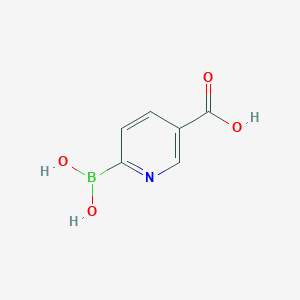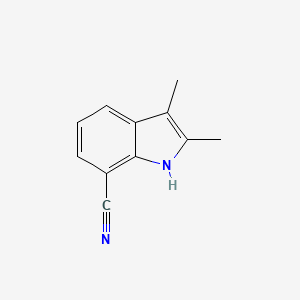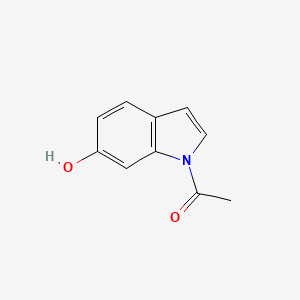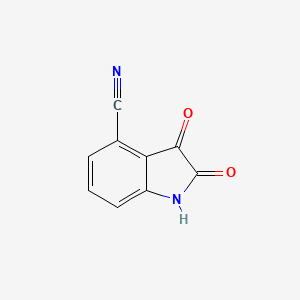![molecular formula C11H13NO B11913820 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is a complex organic compound with a unique structure that includes a naphthalene ring fused with an azirine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a naphthalene derivative with an azirine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-nitro-1a,2,7,7a-tetrahydro-2,7-methanonaphtho[2,3-b]oxirene
- 7,7-dimethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-azirine-naphthalene
Uniqueness
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and azirine ring make it particularly interesting for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine |
InChI |
InChI=1S/C11H13NO/c1-13-11-4-2-3-7-5-9-10(12-9)6-8(7)11/h2-4,9-10,12H,5-6H2,1H3 |
InChI-Schlüssel |
RPHPOEXKZQEAFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CC3C(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)


![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)


![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)




